molecular formula C7H12ClNO3 B13591433 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride

4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride

Cat. No.: B13591433
M. Wt: 193.63 g/mol
InChI Key: BYYHUEZKZFMSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-oxabicyclo[221]heptane-1-carboxylicacidhydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the cycloaddition reaction, where simple starting materials undergo a [4+2] cycloaddition to form the bicyclic structure . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, alkoxides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and the presence of the oxabicyclo ring system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with significant potential in biological applications due to its unique structural features, including an amino group and a carboxylic acid. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_{8}H12_{12}ClN\O2_{2}
  • Molecular Weight : 195.64 g/mol
  • CAS Number : 2792185-88-5

The compound's bicyclic structure allows for various conformational isomers that can influence its interactions with biological targets.

The biological activity of 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the amino and carboxylic acid groups facilitates hydrogen bonding and ionic interactions, enhancing its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to specific receptors, influencing signaling pathways related to various physiological processes.

Biological Activities

Research indicates that compounds similar to 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride exhibit various biological activities, including:

Activity TypeDescription
AntimicrobialPotential antibacterial and antifungal properties.
Anti-inflammatoryModulation of inflammatory pathways in cellular models.
NeuroprotectivePossible protective effects on neuronal cells.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of bicyclic compounds, including 4-Amino-2-oxabicyclo[2.2.1]heptane, exhibited significant antimicrobial effects against various bacterial strains, suggesting potential therapeutic applications in treating infections.
  • Neuroprotection : Research has shown that similar compounds can protect neuronal cells from oxidative stress, indicating a possible role in neurodegenerative disease treatment .
  • Anti-inflammatory Effects : In vitro studies have indicated that the compound can inhibit pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation.

Synthesis and Derivatives

The synthesis of 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be achieved through several methods, including:

  • Diels-Alder Reactions : Utilizing furans with olefinic compounds.
  • Oxidative Methods : Introducing functional groups through oxidation reactions.

Derivatives

Compounds derived from 4-Amino-2-oxabicyclo[2.2.1]heptane have been synthesized to enhance biological activity or selectivity towards specific targets.

Derivative NameStructure TypeUnique Features
4-Boc-amino-2-oxabicyclo[2.2.1]heptaneBicyclicStability due to Boc protection
Methyl 4-amino-2-oxabicyclo[2.2.1]heptaneMethyl EsterIncreased lipophilicity for better absorption

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c8-6-1-2-7(3-6,5(9)10)11-4-6;/h1-4,8H2,(H,9,10);1H

InChI Key

BYYHUEZKZFMSJI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CO2)N)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.